molecular formula C13H14N2O3 B3151208 Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 70608-99-0

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B3151208
CAS No.: 70608-99-0
M. Wt: 246.26 g/mol
InChI Key: BRGLFFCEZVTZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the following steps:

    Nucleophilic Addition: The initial step involves the nucleophilic addition of benzylhydrazine to ethyl acetoacetate, forming an intermediate hydrazone.

    Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrazole ring.

The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group at the 5-position and the carboxylate group at the 3-position play crucial roles in binding to enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylate
  • Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the hydroxyl and carboxylate groups on the pyrazole ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

ethyl 2-benzyl-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-12(16)15(14-11)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGLFFCEZVTZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
Reactant of Route 3
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
Reactant of Route 4
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
Reactant of Route 6
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.